2-(1-Imidazolyl)benzoxazole
Overview
Description
2-(1-Imidazolyl)benzoxazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a heterocyclic organic molecule that consists of a benzoxazole ring fused with an imidazole ring. In
Scientific Research Applications
Electrochemically Initiated Oxidative Amination of Benzoxazoles : An electrochemical method to couple benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles, was developed. This approach avoids the use of excess chemical oxidants and large amounts of supporting electrolyte, simplifying the workup process and reducing waste (Gao et al., 2014).
Synthesis and Biological Activity of Imidazolyl Benzoxazole Derivatives : Novel benzoxazole derivatives with a (imidazolidin-2-yl)imino moiety were synthesized and shown to have selective ligand properties for alpha 2-adrenoceptors, suggesting potential medical applications (Sa̧czewski et al., 2008).
Inhibitory Effects on Platelet Aggregation : Certain 3-(1-imidazolyl)-1,2-benzisoxazole derivatives demonstrated a significant inhibitory effect on human platelet aggregation, outperforming acetylsalicylic acid in some cases (Nuhrich et al., 1994).
Proton- and Metal Cation-Enhanced Excited State Intramolecular Proton Transfers : Studies on 2-(2-hydroxyfluorophenyl)benzoxazole with an imidazole moiety revealed enhanced green emission in the presence of protons and metal cations like Al³⁺ and Zn²⁺ (Tanaka et al., 2006).
Metal-Free Amination of Benzoxazoles : An efficient transition-metal-free amination method for benzoxazoles was developed, yielding 2-aminobenzoxazoles in excellent yields. This approach uses catalytic amounts of tetrabutylammonium iodide and aqueous solutions of oxidants (Froehr et al., 2011).
DFT Study of Protonation and Deprotonation Enthalpies : Theoretical approaches were used to investigate the interaction of benzoxazole with water molecules, providing insights into structures, stabilization energy, and binding energy of benzoxazole–water complexes (Kabanda & Ebenso, 2013).
Kinetics and Mechanisms for Hydrolysis of Benzoxazoles : Studies under acidic conditions showed that benzoxazoles primarily hydrolyze to amidophenols, with variations in reaction mechanisms based on the benzoxazole derivatives and pH conditions (Jackson et al., 1972).
Antimicrobial Activities of Benzoxazole Derivatives : Synthesized benzoxazole derivatives showed potential as antimicrobial agents, with some exhibiting significant activity against various bacteria (Vodela et al., 2013).
properties
IUPAC Name |
2-imidazol-1-yl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)12-10(14-9)13-6-5-11-7-13/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKBKSSDFPZBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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